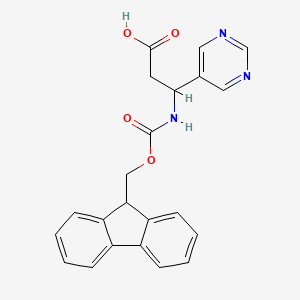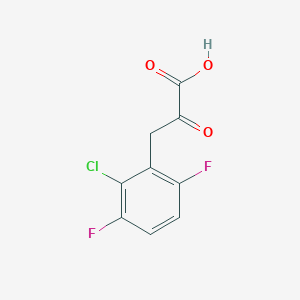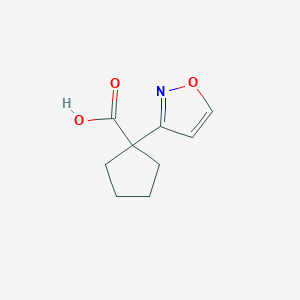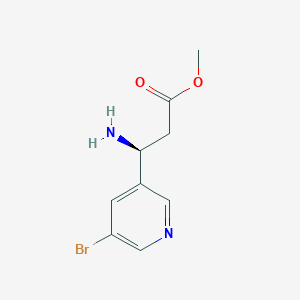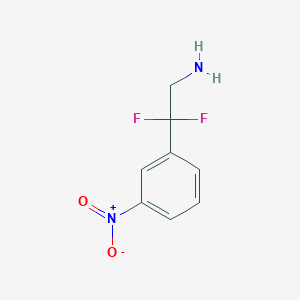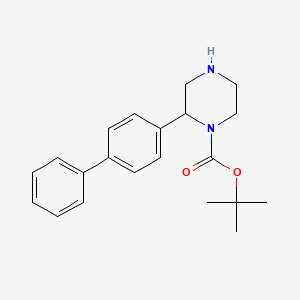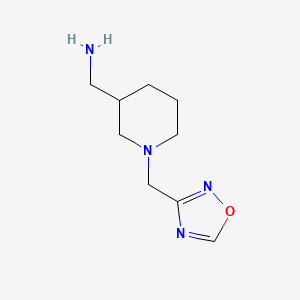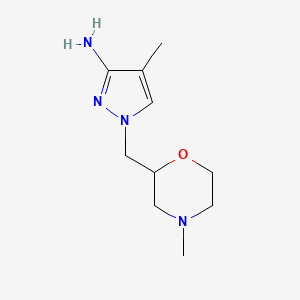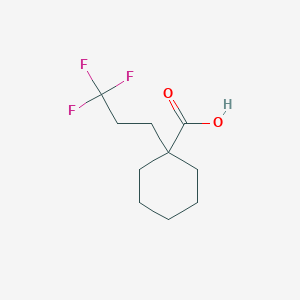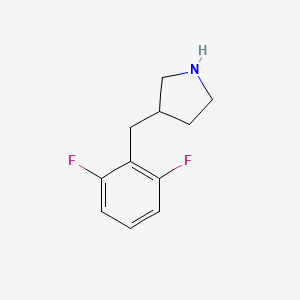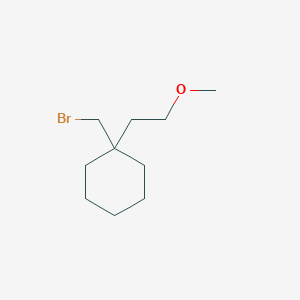
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a 2-methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(hydroxymethyl)-1-(2-methoxyethyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions to ensure complete conversion of the hydroxyl group to a bromomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(Azidomethyl)-1-(2-methoxyethyl)cyclohexane.
Oxidation: 1-(Formylmethyl)-1-(2-methoxyethyl)cyclohexane.
Reduction: 1-(Methyl)-1-(2-methoxyethyl)cyclohexane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be utilized in the preparation of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or binding interactions.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclohexane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is unique due to the combination of its bromomethyl and methoxyethyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the methoxyethyl group can influence its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methoxyethyl)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
Clave InChI |
BBANOPWMGRTATL-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(CCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


